molecular formula C9H7FN2O2 B11760422 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B11760422
M. Wt: 194.16 g/mol
InChI Key: OTAZOCAUPMANKK-UHFFFAOYSA-N
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Description

8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with fluorinated aldehydes or ketones. The reaction is often catalyzed by acids or bases under controlled temperatures. For example, the condensation of 2-aminopyridine with 2-fluoroacetophenone in the presence of acetic acid can yield the desired product .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Continuous flow systems and microreactor technologies have been employed to enhance the efficiency of the synthesis process . These methods allow for precise control over reaction conditions, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as signal transduction and gene expression, resulting in its biological effects .

Comparison with Similar Compounds

  • 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
  • 2-Methylimidazo[1,2-a]pyridine
  • 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Comparison: 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. The methyl group also contributes to its unique pharmacokinetic properties, making it a valuable compound in drug development .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

8-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14)

InChI Key

OTAZOCAUPMANKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1C=CC=C2F)C(=O)O

Origin of Product

United States

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